N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
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Properties
Molecular Formula |
C17H16ClN5O2S |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C17H16ClN5O2S/c1-25-13-7-6-10(8-12(13)18)20-16(24)15-11-4-2-3-5-14(11)26-17(15)23-9-19-21-22-23/h6-9H,2-5H2,1H3,(H,20,24) |
InChI Key |
ZWHYQMXXSHQDEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)N4C=NN=N4)Cl |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure
The compound's structure can be represented by the following molecular formula:
IUPAC Name
The IUPAC name for the compound is N-(3-chloro-4-methoxyphenyl)-2-(tetrazol-1-yl)benzamide.
Structural Features
The compound features a tetrazole ring , which is known for its biological activity, and a benzamide moiety , contributing to its pharmacological properties.
The mechanism of action for this compound involves interactions with specific biological targets such as enzymes and receptors. The tetrazole ring can mimic carboxylate groups in biological systems, allowing it to effectively bind to various molecular targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the tetrazole ring is often linked to enhanced activity against bacterial strains.
Anticancer Properties
Studies have shown that benzamide derivatives can inhibit cancer cell proliferation. For example, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
COX-II Inhibition
Recent studies have investigated the potential of this compound as a COX-II inhibitor , which plays a crucial role in inflammatory processes. COX-II inhibitors are valuable in treating conditions like arthritis and cancer.
Case Study: COX-II Inhibition
In a comparative study involving various derivatives, compounds structurally similar to this compound were evaluated for their COX-II inhibitory activity. The results indicated promising IC50 values that suggest potential therapeutic applications in inflammation-related conditions .
In Vitro Studies
In vitro studies have shown that the compound exhibits moderate inhibitory activity against COX-I and significant inhibition against COX-II with IC50 values ranging from 0.52 to 22.25 μM . These findings highlight the compound's potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzamide and tetrazole moieties can significantly affect biological activity. For instance, variations in substituents on the benzene ring can enhance or diminish activity against specific targets .
Data Table: Biological Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
